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Compound of Interest

Compound Name:
3-Diallylaminomethyl-4-methoxy-

benzaldehyde

CAS No.: 832740-13-3

Cat. No.: B2456227 Get Quote

Executive Summary: The "Gatekeeper" Scaffold
The 3-substituted-4-methoxybenzaldehyde scaffold represents a privileged pharmacophore in

medicinal chemistry, serving as a critical intermediate for resveratrol analogs, chalcones, and

stilbene-based anticancer agents. The 4-methoxy group acts as a fixed electronic anchor, while

the 3-position functions as a variable "gatekeeper," allowing researchers to modulate

lipophilicity, steric bulk, and electronic density without disrupting the core aldehyde reactivity.

This guide provides a definitive spectroscopic atlas for this scaffold, focusing on the diagnostic

utility of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to differentiate

substituents at the 3-position.

Structural Analysis & Electronic Logic
The spectroscopic behavior of this system is governed by the interplay between the electron-

donating methoxy group (C4) and the variable substituent (C3).

The Diagnostic Probe (H-2): The proton at position 2 (H-2) is the most sensitive

spectroscopic handle. It sits between the aldehyde carbonyl (EWG) and the 3-substituent. Its

chemical shift is a direct readout of the electronic nature of the 3-substituent.
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The Shielding Anchor (H-5): The proton at position 5 (H-5) is ortho to the methoxy group. It

remains relatively shielded (

6.9–7.1 ppm) and stable across derivatives, serving as an internal reference.

Decision Logic for Substituent Identification
The following decision tree illustrates the workflow for identifying the 3-substituent based on H-

2 splitting patterns and chemical shifts.
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Figure 1: NMR-based logic flow for identifying 3-substituents based on the chemical shift of the

H-2 proton.
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Comparative NMR Data (400 MHz, )
The following table consolidates chemical shifts for the most common derivatives. Note the

dramatic shift of H-2 caused by electron-withdrawing groups (EWG) like Nitro and Bromo.

Substitue
nt (R)

Compoun
d Name CHO (s)

H-2 (d,

Hz)
H-6 (dd)

H-5 (d,

Hz)
OMe (s)

-H
Anisaldehy

de
9.88

7.85 (d,

)

7.85 (d,

)
7.00 3.89

-OCH Veratraldeh

yde
9.85 7.45 7.40 6.98 3.96, 3.93

-OH Isovanillin 9.83 7.42 7.38 7.03 3.97

-Br

3-Bromo-p-

anisaldehy

de

9.89 8.05 7.80 7.05 3.98

-NO
3-Nitro-p-

anisaldehy

de

9.95 8.42 8.10 7.25 4.05

*Note: For R=H (Anisaldehyde), H-2 and H-6 are equivalent due to symmetry, appearing as a

doublet coupling to H-3/H-5.

Infrared (IR) Spectroscopy Signatures
The carbonyl stretching frequency (

) is sensitive to the conjugation efficiency, which is perturbed by the steric and electronic nature
of the 3-substituent.

General Range: 1680–1700 cm

.
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EWG Effect (Br, NO

): Increases the double-bond character of the carbonyl by reducing resonance donation from
the ring, shifting

to higher wavenumbers (closer to 1700 cm

).

EDG Effect (OMe, OH): Increases electron density in the ring, facilitating resonance (

-donation) into the carbonyl, shifting

to lower wavenumbers (closer to 1680 cm

).

Experimental Protocol: Regioselective Synthesis
To generate high-purity spectroscopic standards, the regioselective bromination of 4-

methoxybenzaldehyde is the most robust validation workflow. This protocol ensures the

substituent is strictly at the 3-position.

Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde
Objective: Introduce a bromine atom meta to the directing aldehyde group and ortho to the

directing methoxy group.

Reagents:

4-Methoxybenzaldehyde (p-Anisaldehyde) [1.0 eq]

Bromine (

) [1.1 eq]

Acetic Acid (Glacial) [Solvent]

Sodium Acetate (Buffer/Catalyst)

Step-by-Step Methodology:
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Preparation: Dissolve p-anisaldehyde (10 mmol) in glacial acetic acid (15 mL) containing

sodium acetate (1.0 g).

Addition: Cool the solution to 0–5°C. Add a solution of bromine (11 mmol) in acetic acid (5

mL) dropwise over 30 minutes. Note: The color will transition from dark red to orange.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by

TLC (Hexane:EtOAc 8:2).

Quench: Pour the reaction mixture into ice-cold water (100 mL) containing saturated sodium

bisulfite (

) to quench excess bromine.

Isolation: A white to pale yellow precipitate will form. Filter the solid.

Purification: Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

Validation Check:

MP: 51–53°C.

1H NMR: Confirm the disappearance of the symmetric doublets of anisaldehyde and the

appearance of the diagnostic H-2 doublet at ~8.05 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Benzaldehydes: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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methoxy-benzaldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b2456227?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C120149&Type=IR-SPEC&Index=2
https://www.benchchem.com/product/b2456227#spectroscopic-data-for-3-substituted-4-methoxy-benzaldehydes
https://www.benchchem.com/product/b2456227#spectroscopic-data-for-3-substituted-4-methoxy-benzaldehydes
https://www.benchchem.com/product/b2456227#spectroscopic-data-for-3-substituted-4-methoxy-benzaldehydes
https://www.benchchem.com/product/b2456227#spectroscopic-data-for-3-substituted-4-methoxy-benzaldehydes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2456227?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

